molecular formula C12H18N2O2 B15320665 2-(4-Morpholinophenoxy)ethan-1-amine CAS No. 1082507-73-0

2-(4-Morpholinophenoxy)ethan-1-amine

Cat. No.: B15320665
CAS No.: 1082507-73-0
M. Wt: 222.28 g/mol
InChI Key: FYRJPHJGBAXIOR-UHFFFAOYSA-N
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Description

2-(4-Morpholinophenoxy)ethan-1-amine is a chemical compound with the molecular formula C₁₂H₁₈N₂O₂. It is characterized by a morpholine ring attached to a phenol group, which is further connected to an ethan-1-amine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Morpholinophenoxy)ethan-1-amine typically involves the reaction of 4-morpholinophenol with ethyl chloroformate followed by reduction. The reaction conditions include the use of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but is optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Morpholinophenoxy)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro compound.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The phenol group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: Typical reagents are hydrogen gas (H₂) and palladium on carbon (Pd/C).

  • Substitution: Electrophilic substitution can be achieved using reagents like bromine (Br₂) in the presence of a Lewis acid.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Secondary amines.

  • Substitution: Brominated phenols.

Scientific Research Applications

2-(4-Morpholinophenoxy)ethan-1-amine has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Morpholinophenoxy)ethan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4-Morpholinophenyl)morpholine

  • 2-(4-Morpholinophenyl)ethanol

  • 4-Morpholinophenol

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its applications continue to expand as researchers uncover new ways to utilize its chemical structure.

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Properties

CAS No.

1082507-73-0

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-(4-morpholin-4-ylphenoxy)ethanamine

InChI

InChI=1S/C12H18N2O2/c13-5-8-16-12-3-1-11(2-4-12)14-6-9-15-10-7-14/h1-4H,5-10,13H2

InChI Key

FYRJPHJGBAXIOR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)OCCN

Origin of Product

United States

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